

## **Technical Guide: 1-Bromo-2-Heptene**

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Compound of Interest		
Compound Name:	1-Bromohept-2-ene	
Cat. No.:	B2656419	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-bromo-2-heptene, including its various synonyms, key quantitative data, and a representative experimental protocol for its synthesis. The information is structured to serve as a practical resource for professionals in research and development.

### **Synonyms and Nomenclature**

1-Bromo-2-heptene is an organobromine compound and a useful intermediate in organic synthesis. It is an allylic halide, making it a versatile reagent for introducing a heptenyl group. The compound exists as two geometric isomers, (E) and (Z), which may exhibit different reactivity and physical properties. A comprehensive list of its synonyms and identifiers is provided below.



Synonym	Isomer Specificity	Identifier Type	Identifier
(E)-1-Bromo-2- heptene	E-isomer	IUPAC Name	(E)-1-bromohept-2- ene
(E)-1-Bromohept-2- ene	E-isomer	Common Name	(E)-1-Bromohept-2- ene
E-isomer	CAS Number	38945-36-5	
(Z)-1-Bromo-2- heptene	Z-isomer	IUPAC Name	(Z)-1-bromohept-2- ene
Hept-2-en-1-yl bromide	General	Common Name	Hept-2-en-1-yl bromide
1-Bromohept-2-ene	Mixture of isomers	Common Name	1-Bromohept-2-ene
Mixture of isomers	CAS Number	29508-63-2	

# **Quantitative Data**

The physical and chemical properties of 1-bromo-2-heptene can vary between its stereoisomers. The following table summarizes available quantitative data, primarily for the more common (E)-isomer.

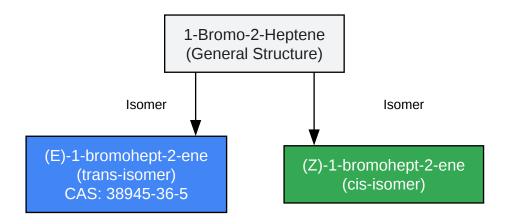
Property	Value	Isomer	Notes
Molecular Formula	C7H13Br	Both	
Molecular Weight	177.08 g/mol	Both	
Boiling Point	69-71 °C at 15 mmHg	(E)-isomer	
Density	1.181 g/cm³	(E)-isomer	At 25 °C
Refractive Index	~1.48	(E)-isomer	Estimated value

Note: Comprehensive spectral data such as detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry fragmentation patterns are not readily available in public databases and would typically be determined empirically upon synthesis.



## **Logical Relationships of Synonyms**

The following diagram illustrates the hierarchical relationship between the general name for 1-bromo-2-heptene and its specific geometric isomers.



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Caption: Isomeric relationship of 1-bromo-2-heptene.

### **Experimental Protocols**

Representative Synthesis: Allylic Bromination of 1-Heptene

The most common method for synthesizing 1-bromo-2-heptene is via the allylic bromination of a heptene precursor, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the position adjacent to the double bond.

Objective: To synthesize 1-bromo-2-heptene from 1-heptene.

#### Materials:

- 1-Heptene (C<sub>7</sub>H<sub>14</sub>)
- N-Bromosuccinimide (NBS)



- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (Brine)

### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum distillation

#### Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-heptene in anhydrous carbon tetrachloride.
- Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution. Note: NBS is a solid that is largely insoluble in CCl<sub>4</sub>; the reaction is heterogeneous.
- Initiation and Reflux: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by the light from a sunlamp or by the thermal decomposition of the initiator. The



reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

- Workup Quenching and Extraction: Once the reaction is complete (typically after several hours, when all NBS has been consumed), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel.
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and then with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the CCl<sub>4</sub> solvent.
- Purification: The crude product is a mixture of 1-bromo-2-heptene and 3-bromo-1-heptene.
  Purify the crude product by vacuum distillation to isolate the desired 1-bromo-2-heptene isomers.

Workflow Diagram:



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Caption: Workflow for the synthesis of 1-bromo-2-heptene.

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